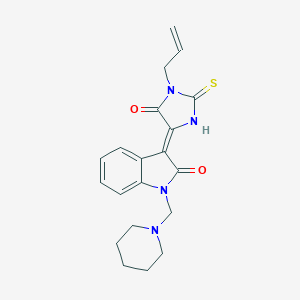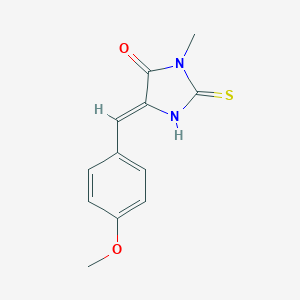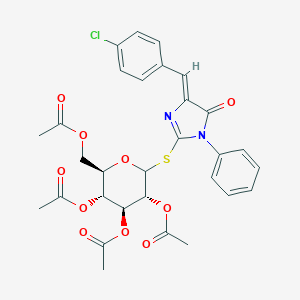![molecular formula C29H29N3OS2 B303495 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303495.png)
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a compound that has been synthesized for research purposes. It is a member of the phenothiazine family of compounds and has been found to have potential applications in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is not fully understood. However, it has been found to have an effect on the activity of certain neurotransmitter systems. It has been shown to act as a dopamine receptor antagonist, a serotonin receptor antagonist, and a norepinephrine reuptake inhibitor.
Biochemical and Physiological Effects
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of dopamine neurons in the brain, which may be responsible for its antipsychotic effects. It has also been found to increase the levels of serotonin and norepinephrine in certain areas of the brain, which may be responsible for its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine. One direction is to further investigate its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Another direction is to investigate its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Conclusion
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex compound that has potential applications in the field of neuroscience. Its effects on dopamine, serotonin, and norepinephrine neurotransmitter systems make it a promising candidate for the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves several steps. The starting material is 2-aminothiophene, which is reacted with 2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to form the intermediate product. The intermediate product is then reacted with 10-chlorophenothiazine to form the final product.
Wissenschaftliche Forschungsanwendungen
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have potential applications in the field of neuroscience. It has been shown to have an effect on certain neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression.
Eigenschaften
Produktname |
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine |
|---|---|
Molekularformel |
C29H29N3OS2 |
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
[3-amino-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C29H29N3OS2/c1-4-29(2,3)18-13-14-20-17(15-18)16-19-25(30)26(35-27(19)31-20)28(33)32-21-9-5-7-11-23(21)34-24-12-8-6-10-22(24)32/h5-12,16,18H,4,13-15,30H2,1-3H3 |
InChI-Schlüssel |
DOTDGMGLJRCPQR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
Kanonische SMILES |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)





![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)